molecular formula C23H26O7 B1203550 Neoisostegane CAS No. 87084-98-8

Neoisostegane

货号: B1203550
CAS 编号: 87084-98-8
分子量: 414.4 g/mol
InChI 键: UAFHDDGMOVOBAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neoisostegane is a lactone and a lignan.
This compound is a natural product found in Steganotaenia araliacea with data available.

常见问题

Q. Basic Research: How is Neoisostegane identified and isolated from natural sources?

Answer:
this compound is isolated from Steganotaenia araliacea Hochst. via column chromatography and preparative TLC, followed by structural confirmation using NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry. Key markers include its bisbenzocyclooctadienolactonic framework and characteristic lactone signals at δ 170–175 ppm in ¹³C-NMR . Researchers must validate purity (>95%) via HPLC and compare spectral data with literature to avoid misidentification, especially given structural similarities to prestegane A and steganolides .

Q. Advanced Research: What experimental strategies resolve contradictions in this compound’s reported cytotoxic activity (e.g., ED₅₀ variability across studies)?

Answer:
Contradictions in bioactivity data (e.g., ED₅₀ = 6.6 μg/mL in KB cells vs. weaker activity in other assays) require:

  • Standardized bioassays : Use identical cell lines (e.g., KB vs. HeLa), culture conditions, and positive controls (e.g., doxorubicin).
  • Batch variability analysis : Compare isolates from different plant populations or synthetic batches for structural consistency (e.g., stereochemical purity via chiral HPLC).
  • Mechanistic profiling : Evaluate target engagement (e.g., tubulin polymerization inhibition) to distinguish direct cytotoxicity from nonspecific effects .

Q. Basic Research: What synthetic routes are established for this compound, and what are their limitations?

Answer:
The Taafrout-Hicks synthesis (1983–1984) remains foundational:

Carbonyl condensation : Key step for constructing the benzocyclooctadiene core.

Lactonization : Achieved via Mitsunobu conditions or acid catalysis.
Limitations : Low yields (<20%) due to steric hindrance in cyclization; enantiomeric purity challenges requiring chiral auxiliaries .

Q. Advanced Research: How can computational modeling improve the design of this compound analogs with enhanced bioactivity?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding to tubulin or topoisomerase II, prioritizing analogs with stronger hydrogen-bond interactions.
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy groups at C-12/C-15) with cytotoxic potency .
  • ADMET prediction : Screen for metabolic stability (e.g., CYP3A4 susceptibility) using SwissADME .

Q. Basic Research: What analytical techniques are critical for characterizing this compound’s stereochemistry?

Answer:

  • NOESY/ROESY NMR : Resolve spatial proximity of H-7/H-8 protons to confirm trans-lactone configuration.
  • ECD spectroscopy : Compare experimental electronic circular dichroism with DFT-calculated spectra for absolute configuration .

Q. Advanced Research: How should researchers statistically validate this compound’s dose-response relationships in preclinical studies?

Answer:

  • Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using GraphPad Prism.
  • ANOVA with post hoc tests : Compare treatment groups (e.g., this compound vs. steganolide B) with Tukey’s correction for multiple comparisons.
  • Power analysis : Ensure sample sizes ≥6 replicates to detect ≥50% effect size (α = 0.05, β = 0.2) .

Q. Basic Research: What pharmacological evidence supports this compound as a potential antineoplastic agent?

Answer:

  • In vitro : Cytotoxicity in KB cells (ED₅₀ = 6.6 μg/mL) via apoptosis induction (caspase-3 activation).
  • In vivo : Limited data; prioritize xenograft models with pharmacokinetic monitoring (plasma t₁/₂, bioavailability) .

Q. Advanced Research: How can isotopic labeling (e.g., ¹³C-glucose feeding) elucidate this compound’s biosynthetic pathway in Steganotaenia araliacea?

Answer:

  • Precursor tracking : Administer ¹³C-labeled phenylalanine/shikimate to seedlings; monitor incorporation via LC-MS/MS.
  • Enzyme inhibition : Use fosmidomycin (MEP pathway inhibitor) to test reliance on mevalonate vs. methylerythritol pathways .

Q. Basic Research: What are the best practices for replicating historical syntheses of this compound?

Answer:

  • Detailed protocols : Follow Taafrout et al. (1983) with modifications:
    • Use anhydrous DMF for carbonyl condensation.
    • Purify intermediates via flash chromatography (hexane:EtOAc gradients).
  • Troubleshooting : Address low yields by optimizing reaction time/temperature via DOE (Design of Experiments) .

Q. Advanced Research: How should researchers reconcile discrepancies between in silico predictions and empirical data for this compound analogs?

Answer:

  • Force field validation : Recalibrate docking parameters using co-crystallized ligands (e.g., taxol-PDB 1JFF).
  • Experimental validation : Prioritize analogs with ≤2 kcal/mol ΔG difference between predicted and observed binding .

属性

CAS 编号

87084-98-8

分子式

C23H26O7

分子量

414.4 g/mol

IUPAC 名称

(9R,13R)-4,5,6,17,18-pentamethoxy-11-oxatetracyclo[13.4.0.02,7.09,13]nonadeca-1(19),2,4,6,15,17-hexaen-10-one

InChI

InChI=1S/C23H26O7/c1-25-18-7-12-6-13-11-30-23(24)15(13)8-17-16(14(12)9-19(18)26-2)10-20(27-3)22(29-5)21(17)28-4/h7,9-10,13,15H,6,8,11H2,1-5H3/t13-,15+/m0/s1

InChI 键

UAFHDDGMOVOBAW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC3COC(=O)C3CC4=C(C(=C(C=C42)OC)OC)OC)OC

规范 SMILES

COC1=C(C=C2C(=C1)CC3COC(=O)C3CC4=C(C(=C(C=C42)OC)OC)OC)OC

同义词

3a,4,13,13a-tetrahydro-5,6,7,10,11-pentamethoxydibenzo(4,5:6,7)-cycloocta(1,2-c)furan-3(1H)-one
neoisostegane

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Neoisostegane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。